Selectivity for Muscarinic M3 Receptor vs. M1 and M2 Subtypes
The 1,5-benzodioxepin scaffold, which includes methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate as a key intermediate, has been shown to generate compounds with high binding affinity for the muscarinic M3 receptor and potent in vivo effects on bladder pressure [1]. Importantly, this class demonstrates functional selectivity for the bladder over the salivary gland, a key differentiator from non-selective muscarinic antagonists that cause dose-limiting dry mouth. While specific Ki values for the exact methyl ester are not publicly disclosed in the primary literature, the SAR studies clearly indicate that the 7-substituted benzodioxepin core is essential for this beneficial selectivity profile [1].
| Evidence Dimension | Tissue Selectivity (in vivo functional effect) |
|---|---|
| Target Compound Data | Potent effect on rhythmic increase in bladder pressure (unanesthetized rat model) |
| Comparator Or Baseline | Non-selective muscarinic antagonists (e.g., oxybutynin) |
| Quantified Difference | Selective for bladder over salivary gland (qualitative assessment) |
| Conditions | Oral administration in unanesthetized rats |
Why This Matters
This selectivity profile is critical for developing overactive bladder therapies with improved side effect profiles, making the core scaffold a valuable starting point for medicinal chemists.
- [1] Mitsuya M, et al. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorg Med Chem Lett. 2006;16(23):6122-6125. View Source
